

# In-Depth Technical Guide: PROTAC ATR Degradar-1 (ZS-7)

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## Compound of Interest

Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **PROTAC ATR degrader-1**, also known as ZS-7. This novel proteolysis-targeting chimera (PROTAC) represents a significant advancement in the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).

## Core Compound Details

**PROTAC ATR degrader-1** (ZS-7) is a potent and selective degrader of the ATR protein. It is a heterobifunctional molecule designed to simultaneously bind to the ATR kinase and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ATR.

Property	Value
Compound Name	PROTAC ATR degrader-1
Synonym	ZS-7
CAS Number	2925916-30-7
Molecular Formula	C <sub>46</sub> H <sub>52</sub> N <sub>12</sub> O <sub>8</sub> S
Molecular Weight	933.05 g/mol
Mechanism of Action	ATR Protein Degradation via CRBN E3 Ligase

## Chemical Structure:

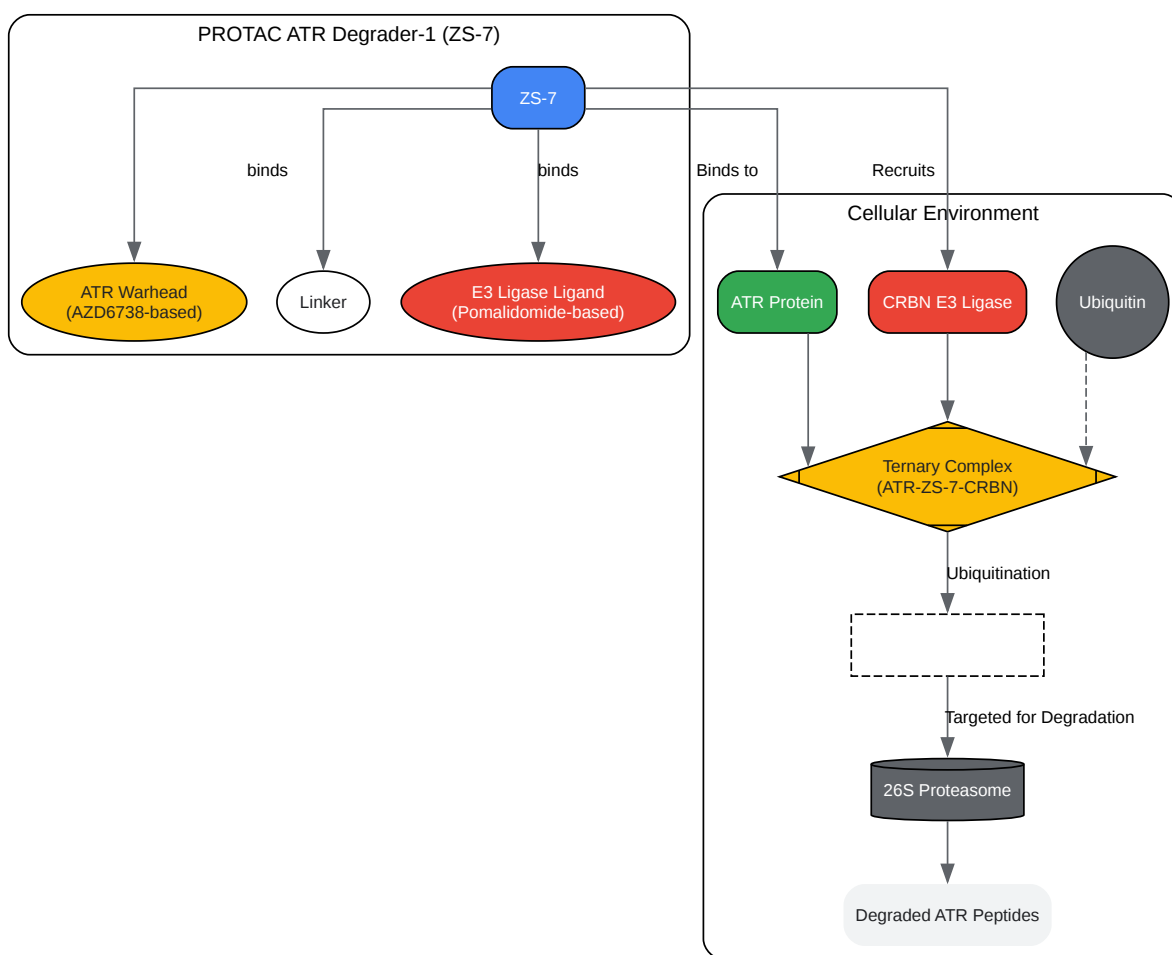
## Quantitative Biological Data

The following table summarizes the key quantitative data for **PROTAC ATR degrader-1 (ZS-7)** from in vitro studies.

Parameter	Cell Line	Value	Reference
DC <sub>50</sub>	LoVo	0.53 µM	<a href="#">[1]</a>
IC <sub>50</sub>	LoVo	0.47 µM	
D <sub>max</sub>	LoVo	>90% at 1 µM	<a href="#">[1]</a>

## Signaling Pathway and Mechanism of Action

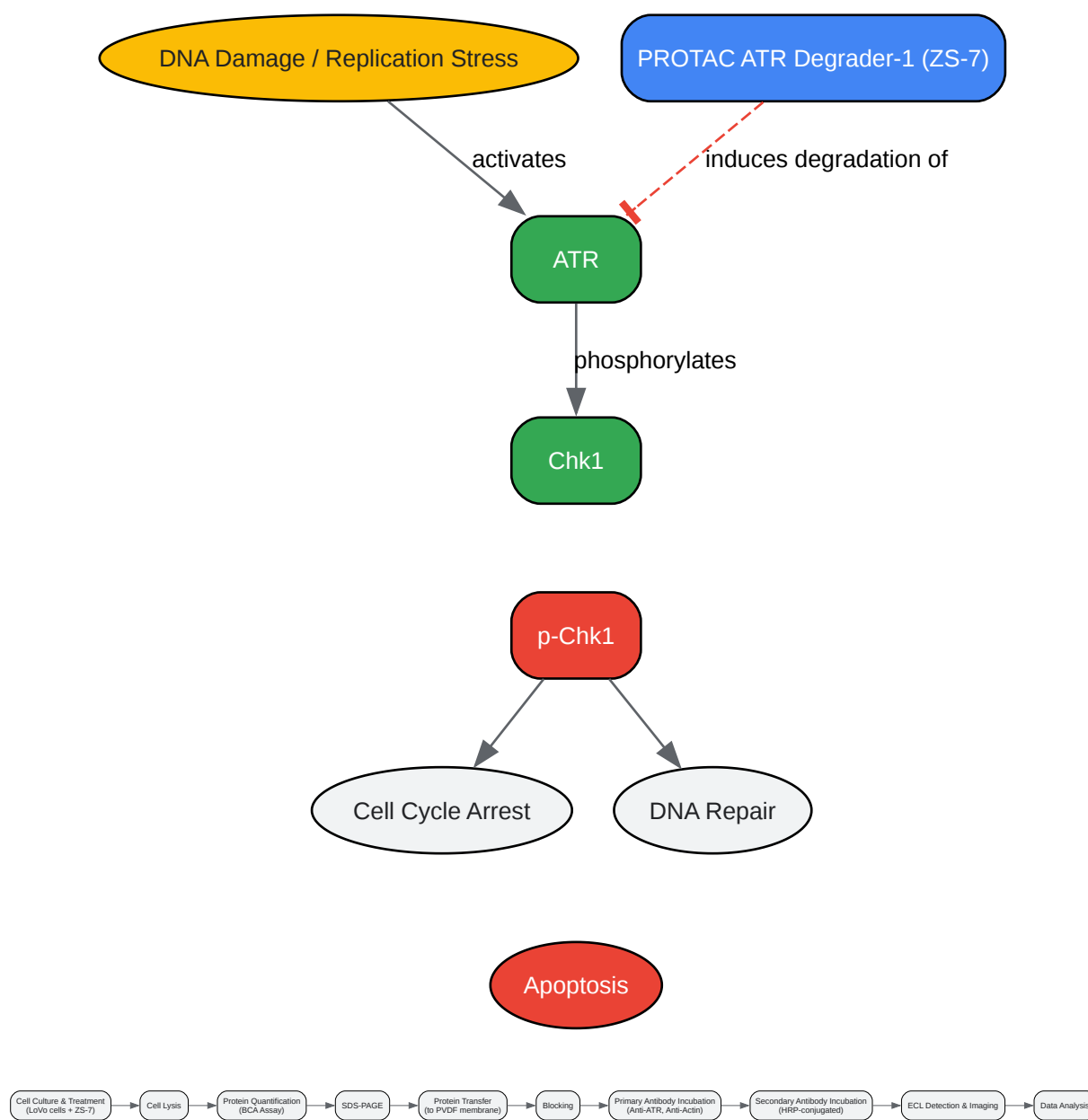
**PROTAC ATR degrader-1 (ZS-7)** functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between ATR, ZS-7, and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA repair in response to DNA damage.



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Caption: Mechanism of ATR degradation by **PROTAC ATR degrader-1 (ZS-7)**.

The degradation of ATR by ZS-7 leads to the inhibition of downstream signaling, preventing the phosphorylation of Chk1 and subsequent cell cycle arrest. This ultimately results in increased DNA damage and apoptosis in cancer cells, particularly those with existing DNA damage repair deficiencies.



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## References

- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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